N-(3-((3-methoxypropyl)amino)quinoxalin-2-yl)benzenesulfonamide
Description
N-(3-((3-Methoxypropyl)amino)quinoxalin-2-yl)benzenesulfonamide is a quinoxaline derivative with a benzenesulfonamide moiety and a 3-methoxypropylamino substituent. Its molecular formula is C₁₉H₂₂N₄O₃S, with an average molecular weight of 386.47 g/mol and a ChemSpider ID of 1303542 .
Properties
IUPAC Name |
N-[3-(3-methoxypropylamino)quinoxalin-2-yl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O3S/c1-25-13-7-12-19-17-18(21-16-11-6-5-10-15(16)20-17)22-26(23,24)14-8-3-2-4-9-14/h2-6,8-11H,7,12-13H2,1H3,(H,19,20)(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEPBDSVNOFOYCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC1=NC2=CC=CC=C2N=C1NS(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis
The target compound is deconstructed into two intermediates:
- 2,3-Dichloroquinoxaline : A commercially available building block.
- Benzenesulfonamide : Functionalized via nucleophilic aromatic substitution (SNAr) and amination.
The synthesis proceeds through two critical steps:
- Step 1 : Sulfonamide coupling at the C2 position of 2,3-dichloroquinoxaline.
- Step 2 : Chlorine displacement at C3 with 3-methoxypropylamine.
Step 1: Synthesis of N-(3-Chloroquinoxalin-2-yl)benzenesulfonamide
Reaction Conditions and Optimization
The first step involves reacting 2,3-dichloroquinoxaline with benzenesulfonamide in the presence of a base. Key parameters include:
LiOH in DMA at 50°C minimizes byproducts such as 3-chloroquinoxalin-2-ol (<1.25%) and unreacted dichloroquinoxaline (<3.4%). Comparatively, K₂CO₃ under identical conditions yields 19.4% product with significant impurities requiring chromatographic purification.
Mechanistic Insights
LiOH deprotonates benzenesulfonamide, enhancing nucleophilicity for SNAr at C2 of 2,3-dichloroquinoxaline. DMA stabilizes the transition state via polar aprotic solvation, accelerating the reaction.
Step 2: Amination to N-(3-((3-Methoxypropyl)amino)quinoxalin-2-yl)benzenesulfonamide
Reaction Protocol
The chlorine at C3 is displaced by 3-methoxypropylamine under the following conditions:
Lutidine (1.1 equiv) in n-butanol facilitates smooth amination, suppressing side reactions like quinoxaline hydrolysis. The reaction is monitored via UPLC/MS, confirming >94% conversion.
Byproduct Analysis
Major impurities include:
- Unreacted N-(3-chloroquinoxalin-2-yl)benzenesulfonamide (3.6% w/w).
- Di-aminated products (<1% when using stoichiometric amine).
Comparative Evaluation of Methodologies
Base Selection Impact
Data from the patent WO2012052420A1 demonstrate LiOH’s superiority over carbonates:
| Base | Purity (Crude) | Isolated Yield | Byproduct E (%) |
|---|---|---|---|
| LiOH | 94% | 88% | <0.5 |
| K₂CO₃ | 70% | 19% | 12.4 |
LiOH’s strong basicity ensures complete deprotonation of benzenesulfonamide, while K₂CO₃ results in incomplete conversion and higher byproduct E (a sulfonamide dimer).
Solvent Effects
DMA outperforms DMSO and DMF in Step 1 due to:
- Higher dielectric constant (ε = 37.8) for transition-state stabilization.
- Lower viscosity, enhancing mass transfer.
Scalability and Industrial Feasibility
Process Intensification
- Step 1 : Conducted at 50°C with a 20-hour residence time, achieving 88% yield on a 168.44 g scale.
- Step 2 : A 42-hour reaction at 120°C under N₂ affords 65.9% yield after MTBE washes.
Analytical Characterization
Spectroscopic Data
Purity Assessment
- HPLC : >99% purity (Waters XBridge C8 column, 0.1% TFA/ACN gradient).
Chemical Reactions Analysis
Types of Reactions: N-(3-((3-methoxypropyl)amino)quinoxalin-2-yl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles, electrophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxides, while reduction may produce quinoxaline derivatives with reduced functional groups .
Scientific Research Applications
Anticancer Activity
Quinoxaline derivatives, including N-(3-((3-methoxypropyl)amino)quinoxalin-2-yl)benzenesulfonamide, have been studied for their anticancer properties. Research indicates that quinoxaline compounds can inhibit cancer cell viability through various mechanisms, such as inducing apoptosis and inhibiting specific kinases involved in tumor growth. For instance, studies have demonstrated that certain quinoxaline derivatives exhibit significant inhibitory effects on human cancer cell lines like HCT-116 and MCF-7, with IC50 values ranging from 1.9 to 7.52 μg/mL .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Quinoxaline derivatives have shown effectiveness against a range of microorganisms, making them potential candidates for developing new antibiotics. For example, specific derivatives have been reported to exhibit significant antibacterial activity against strains such as Mycobacterium smegmatis and Pseudomonas aeruginosa .
Structure-Activity Relationship (SAR) Studies
Recent studies have focused on understanding the structure-activity relationship of quinoxaline derivatives to optimize their efficacy and selectivity as therapeutic agents. By modifying substituents on the quinoxaline scaffold, researchers aim to enhance anticancer activity while minimizing side effects .
Case Studies
Mechanism of Action
The mechanism of action of N-(3-((3-methoxypropyl)amino)quinoxalin-2-yl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes and receptors, inhibiting their activity and disrupting cellular processes. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Physicochemical Properties
The target compound’s analogs differ in substituents on the sulfonamide benzene ring, the quinoxaline backbone, or the alkylamino side chain. Key examples include:
Table 1: Structural and Physicochemical Comparison
Key Observations :
- Replacing the benzene ring with a benzothiadiazole moiety () introduces a heterocyclic system, increasing molecular weight (444.5 g/mol) and polar surface area (156 Ų), which may influence solubility and membrane permeability. The ethoxypropylamino side chain in (vs. methoxypropyl in the target) adds hydrophobicity (LogP = 2.8), which could enhance blood-brain barrier penetration.
Biological Activity
N-(3-((3-methoxypropyl)amino)quinoxalin-2-yl)benzenesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an anticancer agent and a modulator of various biological pathways. This article provides a comprehensive overview of its biological activity, supported by research findings, data tables, and case studies.
Chemical Structure and Properties
The compound can be structurally represented as follows:
- Molecular Formula : C15H18N4O2S
- Molecular Weight : 334.39 g/mol
The presence of the quinoxaline moiety is crucial for its biological activity, particularly in targeting various enzymes and receptors in cancer pathways.
This compound has been identified as a modulator of the phosphoinositide 3-kinase (PI3K) pathway, which is vital in cell growth, proliferation, and survival. The compound exhibits inhibitory effects on PI3K and mTOR signaling pathways, leading to reduced tumor growth in preclinical models.
Antiproliferative Activity
A series of studies have evaluated the antiproliferative effects of this compound against various cancer cell lines. The results from these studies are summarized in Table 1.
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| A549 (Lung) | 12.5 | Significant growth inhibition |
| HCT-116 (Colon) | 8.0 | Moderate growth inhibition |
| U-87 MG (Brain) | 10.0 | Significant growth inhibition |
| KB (Oral) | 15.0 | Moderate growth inhibition |
These findings indicate that this compound exhibits potent anticancer properties, particularly against lung and colon cancer cell lines.
Case Studies
- Study on PI3K/AKT/mTOR Pathway Inhibition :
- In Vivo Efficacy :
Pharmacokinetics and Toxicity
Pharmacokinetic studies suggest that this compound has favorable absorption characteristics with moderate bioavailability. Toxicity assessments have shown minimal adverse effects at therapeutic doses, indicating potential for clinical application.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to synthesize N-(3-((3-methoxypropyl)amino)quinoxalin-2-yl)benzenesulfonamide and its analogs?
- Answer: The compound is synthesized via coupling reactions between functionalized quinoxaline precursors and sulfonamide derivatives. For example, anthranilic acid derivatives (e.g., 2-amino-5-fluorobenzoic acid) are reacted with isothiocyanato-benzenesulfonamide intermediates under reflux in alcoholic solvents . Yield optimization often involves adjusting reaction time, temperature, and stoichiometric ratios. Characterization typically employs -NMR, -NMR, mass spectrometry (MS), and elemental analysis to confirm structure and purity .
Q. How are structural and purity characteristics validated for this compound?
- Answer: Nuclear Magnetic Resonance (NMR) spectroscopy resolves proton and carbon environments, confirming substitution patterns (e.g., methoxypropyl and quinoxaline ring positions). Mass spectrometry (ESI negative/positive modes) verifies molecular ion peaks (e.g., [M−H] at m/z 350.0) . Elemental analysis ensures stoichiometric consistency, while melting points (>300°C) indicate thermal stability .
Q. What preliminary biological screening methods are used to assess its activity?
- Answer: Anti-proliferative activity is tested via cell viability assays (e.g., MTT) against cancer cell lines. Enzymatic inhibition studies (e.g., kinase or protease assays) evaluate mechanistic pathways. For analogs, IC values are calculated to compare potency .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound’s bioactivity?
- Answer: Systematic substitution at the quinoxaline core (e.g., halogenation at position 6) or sulfonamide moiety (e.g., alkyl chain length) is explored. For example, fluoro-substituted analogs show enhanced anti-proliferative activity due to increased electron-withdrawing effects and target binding . Computational docking studies (e.g., AutoDock Vina) predict binding affinities to receptors like EGFR or VEGFR .
Q. What experimental design strategies minimize variability in synthesis and bioassay outcomes?
- Answer: Statistical design of experiments (DoE), such as factorial designs, identifies critical parameters (e.g., solvent polarity, catalyst loading) affecting yield and purity. Response surface methodology (RSM) optimizes reaction conditions while reducing trial numbers . Biological assays should include triplicate measurements and standardized cell lines to control for inter-experimental variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
